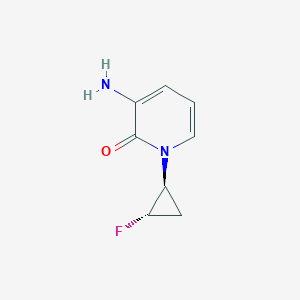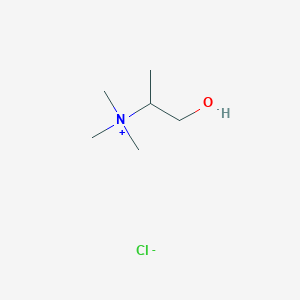
(2-Hydroxy-1-methylethyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride is an organic compound with the molecular formula C6H15ClNO. It is a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom. This compound is typically found as a white crystalline powder and is highly soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride can be synthesized through a multi-step process. One common method involves the reaction of N,N,N-trimethylpropan-2-amine with hydrochloric acid. The reaction proceeds as follows:
Step 1: N,N,N-trimethylpropan-2-amine is dissolved in an appropriate solvent, such as ethanol.
Step 2: Hydrochloric acid is slowly added to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Step 4: The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Industrial Production Methods: In industrial settings, the production of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride often involves large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically dried and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions, such as iodide or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Reduction: Secondary or tertiary amines.
Substitution: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide or bromide.
Aplicaciones Científicas De Investigación
1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and personal care products.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to bind to negatively charged sites on cell membranes, altering membrane permeability and disrupting cellular processes. This property makes it effective as an antimicrobial agent, as it can disrupt the cell membranes of bacteria and other microorganisms.
Comparación Con Compuestos Similares
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium bromide
Comparison: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride is unique due to its chloride ion, which influences its solubility and reactivity. Compared to its iodide and bromide counterparts, the chloride variant is more commonly used in industrial applications due to its lower cost and higher availability. The iodide and bromide variants, however, may offer different reactivity profiles and are used in specific niche applications.
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(5-8)7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DRYJEGLKHMOYLS-UHFFFAOYSA-M |
SMILES canónico |
CC(CO)[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
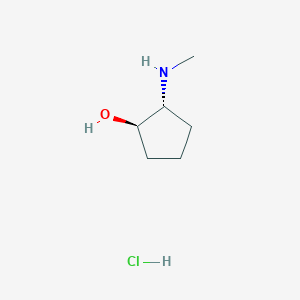


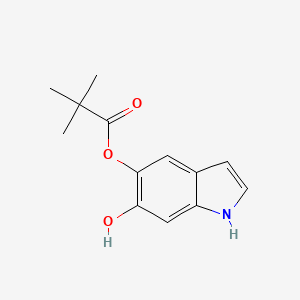
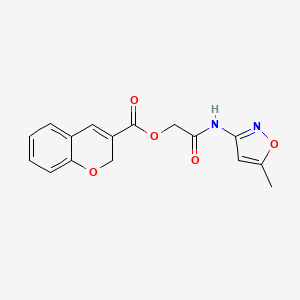
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
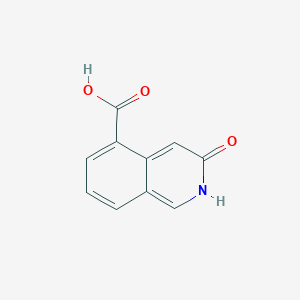


![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)

